1-[3-(Trifluoromethyl)benzyl]piperazine
Description
1-[3-(Trifluoromethyl)benzyl]piperazine (abbreviated as 3-TFMPP or TFMPP) is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the benzyl ring. This compound is widely studied for its interactions with serotonin (5-HT) receptors, particularly as a 5-HT1B agonist, and has applications in neuroscience research and drug development . Its structure combines the piperazine core with a lipophilic trifluoromethyl group, which enhances metabolic stability and receptor-binding affinity compared to non-fluorinated analogues .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQPHHEFKTLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366194 | |
| Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-16-1 | |
| Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-(Trifluoromethyl)benzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)benzyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of 1-[3-(Trifluoromethyl)benzyl]piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]piperazine is used in scientific research for a variety of applications:
- Synthesis of derivatives Phenylpiperazine derivatives can be synthesized through sequential reactions and assessed for various activities .
- Acaricidal activity Phenylpiperazine derivatives have been evaluated for acaricidal activity against mites such as Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . The derivatives are tested using foliar spray and leaf-disk methods, with the number of surviving mites counted after treatment .
- Detection in urine analysis 1-[3-(Trifluoromethyl)benzyl]piperazine has been detected in urine analysis specimens .
Related Compounds
Other N-aryl piperidines, including those derived from protected or unprotected piperazine and halogen-containing compounds, are readily available through various routes . Some related compounds include:
- N-(7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-4-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxamide
- N-(7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2h-pyridine-1-carboxamide
- N-(7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-4-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide
Safety and Hazards
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]piperazine involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems, particularly by affecting the release and reuptake of dopamine, serotonin, and noradrenaline. This modulation is mediated through its interaction with specific receptors and transporters in the central nervous system .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in 3-TFMPP increases lipophilicity (logP ≈ 2.8) compared to 3-CPP (logP ≈ 2.1) and 4-MeOPP (logP ≈ 1.5), improving blood-brain barrier penetration .
- The meta-substitution in 3-TFMPP optimizes steric compatibility with 5-HT1B receptors, whereas para-substituted analogues (e.g., 4-MeOPP) show reduced affinity .
- Pyridinyl derivatives (e.g., A23) exhibit distinct binding profiles due to nitrogen atom participation in hydrogen bonding, unlike phenyl-based analogues .
Pharmacological Profiles
Serotonin Receptor Interactions
Key Findings :
- 3-TFMPP demonstrates high selectivity for 5-HT1B over 5-HT1A/2A receptors, enabling targeted antinociceptive studies .
- 3-CPP exhibits inconsistent effects on sympathetic nerve discharge (SND), suggesting context-dependent agonism .
- MDBP and 4-MeOPP primarily target 5-HT2 receptors, linked to psychostimulant effects but with lower potency than amphetamines .
Anticancer Activity
- 3-TFMPP Derivatives: Incorporation of the trifluoromethylbenzyl group into 6-aminoquinolones enhanced anti-HIV and hepatitis C virus (HCV) inhibition (IC₅₀: 0.1–1 µM) .
Antinociceptive Effects
- Intrathecal administration of 3-TFMPP (25 µg) in rats produced maximal antinociception via 5-HT1B activation, unlike 5-HT2/3 agonists .
Psychostimulant Use
- TFMPP is illicitly used as a recreational drug due to mild euphoric effects, though it is less potent than BZP or MDMA .
Physicochemical Properties
| Property | 3-TFMPP | 3-CPP | 4-MeOPP |
|---|---|---|---|
| Molecular Weight | 260.25 g/mol | 200.68 g/mol | 208.26 g/mol |
| logP | 2.8 | 2.1 | 1.5 |
| pKa | 8.2 (piperazine N) | 8.5 | 8.7 |
Biological Activity
1-[3-(Trifluoromethyl)benzyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and associated risks.
Chemical Structure and Properties
1-[3-(Trifluoromethyl)benzyl]piperazine is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety linked to a piperazine ring. Its chemical formula is , and it has been identified as a derivative of piperazine, which is known for various pharmacological effects.
The biological activity of 1-[3-(Trifluoromethyl)benzyl]piperazine can be attributed to its interaction with various neurotransmitter systems. Research has indicated that compounds containing a trifluoromethyl group can enhance potency in inhibiting serotonin uptake, which is crucial for mood regulation and anxiety treatment .
Key Mechanisms:
- Serotonin Reuptake Inhibition : The trifluoromethyl group significantly increases the potency for inhibiting serotonin (5-HT) uptake, enhancing the compound's potential as an antidepressant .
- Dopaminergic Activity : Similar piperazine derivatives have shown activity at dopamine receptors, suggesting potential applications in treating disorders like schizophrenia .
Biological Activity and Therapeutic Potential
1-[3-(Trifluoromethyl)benzyl]piperazine has been studied for various therapeutic applications:
- Antidepressant Effects : Due to its action on serotonin pathways, it may serve as an antidepressant or anxiolytic agent.
- Antidiabetic Properties : Some studies have explored piperazine derivatives for their antidiabetic effects, indicating potential applications in managing diabetes through modulation of glucose metabolism .
Toxicology and Risks
While the compound shows promise, it also poses certain risks. It has been classified as toxic if ingested, with hazard statements indicating acute toxicity . Furthermore, it has been associated with recreational use as a designer drug, leading to concerns over its safety profile.
Case Studies
- Designer Drug Use : A study reported the presence of 1-[3-(Trifluoromethyl)benzyl]piperazine in urine samples from individuals using designer drugs. The compound exhibited stimulant properties similar to those of methamphetamine and ecstasy, raising concerns about its abuse potential .
- Toxicity Reports : Investigations into fatalities linked to piperazine derivatives highlighted the dangers associated with recreational use, including severe adverse effects and overdose incidents .
Research Findings
Recent studies have focused on developing safer analogs with reduced toxicity while retaining therapeutic efficacy. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring could lead to improved pharmacological profiles without compromising safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
